ES9-17
Overview
Description
It is primarily recognized as an inhibitor of clathrin-mediated endocytosis, a process essential for the internalization of plasma membrane proteins and molecules from the extracellular environment in plants and other organisms . ES9-17 has been shown to inhibit the uptake of transferrin and FM4-64, and it also affects root growth in Arabidopsis seedlings .
Mechanism of Action
Target of Action
This compound, also known as 5-bromo-N-phenylthiophene-2-sulfonamide, primarily targets the clathrin heavy chain (CHC) . Clathrin is a protein that plays a fundamental role in the formation of coated vesicles for intracellular trafficking of proteins and lipids .
Mode of Action
This compound acts as an inhibitor of the clathrin heavy chain (CHC) function . It binds to the N-terminal domain of CHC, thereby inhibiting the process of clathrin-mediated endocytosis (CME) . CME is a major route for the internalization of plasma membrane proteins and molecules from the extracellular environment .
Biochemical Pathways
By inhibiting the function of CHC, this compound affects the pathway of clathrin-mediated endocytosis . This disruption can lead to changes in the internalization and trafficking of various proteins and lipids, impacting numerous downstream cellular processes .
Result of Action
This compound has been shown to inhibit the uptake of transferrin in HeLa cells, with an EC50 of 17.2 µM . This indicates that the compound’s action can lead to changes in cellular iron homeostasis, as transferrin is a key protein involved in iron transport .
Biochemical Analysis
Biochemical Properties
5-bromo-N-phenylthiophene-2-sulfonamide (ES9-17) plays a significant role in biochemical reactions, particularly in the process of clathrin-mediated endocytosis (CME). It interacts with the N-terminal domain of the clathrin heavy chain, a key protein in the formation of coated vesicles for intracellular trafficking . The nature of these interactions is inhibitory, leading to a decrease in the uptake of endocytic cargoes .
Cellular Effects
In cellular processes, 5-bromo-N-phenylthiophene-2-sulfonamide (this compound) impacts various types of cells, including Arabidopsis and HeLa cells. It influences cell function by inhibiting clathrin-mediated endocytosis, thereby affecting cell signaling pathways and cellular metabolism . The inhibition of CME can impact the internalization of plasma membrane proteins and molecules from the extracellular environment .
Molecular Mechanism
The molecular mechanism of action of 5-bromo-N-phenylthiophene-2-sulfonamide (this compound) involves binding to the N-terminal domain of the clathrin heavy chain. This binding inhibits the function of the clathrin heavy chain, thereby disrupting the process of clathrin-mediated endocytosis . This disruption can lead to changes in gene expression and cellular metabolism due to the altered internalization of plasma membrane proteins and extracellular molecules .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and selective inhibitor of CME, and its effects on endocytic cargo uptake have been observed in both Arabidopsis and HeLa cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ES9-17 involves the modification of endosidin9 to retain its clathrin-binding ability while eliminating the acidification of the cell’s interior. The synthetic route typically includes the following steps:
Bromination: The introduction of a bromine atom into the thiophene ring.
Sulfonation: The addition of a sulfonamide group to the thiophene ring.
Aniline Substitution: The attachment of an aniline group to the sulfonamide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: ES9-17 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the thiophene ring .
Scientific Research Applications
ES9-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study clathrin-mediated endocytosis and its role in cellular processes.
Comparison with Similar Compounds
Endosidin9: The parent compound of ES9-17, also inhibits clathrin-mediated endocytosis but causes cytoplasmic acidification.
Pitstop2: Another inhibitor of clathrin-mediated endocytosis, but it is inactive in Arabidopsis.
MiTMAB: Inhibits dynamin-mediated endocytosis, a different pathway from clathrin-mediated endocytosis.
Uniqueness of this compound: this compound is unique in its ability to inhibit clathrin-mediated endocytosis without causing cytoplasmic acidification, making it a valuable tool for studying endocytosis in both plant and animal cells . Its specificity and effectiveness in various biological systems highlight its potential for diverse research applications.
Properties
IUPAC Name |
5-bromo-N-phenylthiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZXCKZVUXCHAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.